molecular formula C19H10Br2ClNO3S2 B11081644 4,6-dibromo-11-(2-chlorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione

4,6-dibromo-11-(2-chlorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione

Cat. No.: B11081644
M. Wt: 559.7 g/mol
InChI Key: MRLSFGGQKZBECN-UHFFFAOYSA-N
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Description

4,6-dibromo-11-(2-chlorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes multiple functional groups, such as bromine, chlorine, and sulfur, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dibromo-11-(2-chlorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which involves the coupling of an ethynyl compound with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-dibromo-11-(2-chlorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,6-dibromo-11-(2-chlorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4,6-dibromo-11-(2-chlorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dibromo-11-(2-fluorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione
  • 4,6-dibromo-11-(2-methylphenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione

Uniqueness

The uniqueness of 4,6-dibromo-11-(2-chlorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione lies in its specific combination of functional groups and tetracyclic structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H10Br2ClNO3S2

Molecular Weight

559.7 g/mol

IUPAC Name

4,6-dibromo-11-(2-chlorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione

InChI

InChI=1S/C19H10Br2ClNO3S2/c20-7-5-9-12-13(18(24)26-14(9)10(21)6-7)15(8-3-1-2-4-11(8)22)27-17-16(12)28-19(25)23-17/h1-6,12-13,15H,(H,23,25)

InChI Key

MRLSFGGQKZBECN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3C(C4=C(C(=CC(=C4)Br)Br)OC3=O)C5=C(S2)NC(=O)S5)Cl

Origin of Product

United States

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